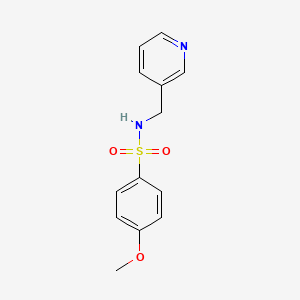

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

4-Methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group and a pyridin-3-ylmethyl moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and bioactivity.

Properties

IUPAC Name |

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJJUHXDNQKXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 3-pyridinemethanamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 4-methoxybenzenesulfonyl chloride is reacted with 3-pyridinemethanamine under stirring at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Purification Techniques: Advanced purification techniques like crystallization, distillation, and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 4-hydroxy-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide with an amine group.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate : The compound is being investigated as a potential pharmaceutical intermediate for synthesizing drugs that target specific enzymes or receptors. Its sulfonamide group is known for its ability to form hydrogen bonds with amino acid residues, which can inhibit enzyme activity .

Case Study : A study examined the synthesis of derivatives based on this compound to enhance potency against certain diseases, demonstrating its role in developing novel therapeutic agents .

Biological Research

Enzyme Inhibition Studies : 4-Methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is utilized in research focused on enzyme inhibition and protein-ligand interactions. The compound's structure allows it to engage effectively with biological targets, providing insights into its mechanism of action .

Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, indicating potential for further exploration in drug development aimed at combating bacterial infections. Molecular docking studies have shown favorable interactions with target proteins involved in bacterial metabolism.

Material Science

Development of Novel Materials : The compound's unique electronic and optical properties make it a candidate for developing advanced materials. Research is ongoing to explore its application in creating materials with specific functionalities .

Industrial Applications

Synthesis of Complex Organic Compounds : In industrial settings, 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide serves as a precursor for synthesizing more complex organic compounds. Its versatility in chemical reactions allows for various modifications, enhancing its utility in industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Key Observations :

- Heterocyclic Additions : Example 121’s oxazole-fluorophenyl group introduces π-π stacking and hydrogen-bonding capabilities, likely enhancing target binding in cancer-related applications .

- Ketone vs. Pyridine Moieties : Compound 5’s 3-oxocyclohexyl group replaces the pyridine ring, altering electronic properties and steric bulk, which may influence enzyme inhibition profiles .

Table 2: Reported Bioactivities of Analogs

Comparison :

Key Insights :

- Lower yields in Compound 9 (34%) vs. THP-hydroxamate 16 (65%) suggest steric hindrance from methyl groups or reactivity differences in amine nucleophiles .

Physicochemical and Spectral Properties

Table 4: Analytical Data Comparison

Analysis :

- HRMS data confirm molecular integrity across analogs. Minor deviations (e.g., Compound 9’s 0.0009 error) reflect instrumental precision .

- 1H NMR trends (e.g., methyl, fluorophenyl shifts) aid in structural validation and purity assessment .

Biological Activity

4-Methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of 278.33 g/mol. Its structure features a methoxy group, a pyridin-3-ylmethyl moiety, and a benzenesulfonamide group, which contribute to its biological properties.

The biological activity of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes through the formation of hydrogen bonds with amino acid residues in their active sites. The sulfonamide group plays a crucial role in this interaction, leading to enzyme inhibition, which can affect various biochemical pathways .

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, potentially including carbonic anhydrases and matrix metalloproteinases (MMPs).

- Binding Affinity: The pyridin-3-ylmethyl group enhances binding through π-π interactions with aromatic residues in target proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar sulfonamide structures have shown promising results in inhibiting bacterial growth .

Anticancer Potential

In vitro studies have indicated that 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide may exhibit anticancer activity. It has been reported that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MDA-MB-231), demonstrating selectivity over non-cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation in MDA-MB-231 cells | |

| Enzyme Inhibition | Inhibits activity of MMPs |

Case Studies

- Anticancer Study : A study evaluated the effects of a compound structurally related to 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide on MDA-MB-231 cells. The compound exhibited an IC50 value of approximately 0.126 µM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Efficacy : Research on sulfonamide derivatives demonstrated that modifications to the benzene ring significantly affected their antibacterial potency. Compounds with specific substitutions showed enhanced activity against resistant bacterial strains .

Safety and Toxicology

Preliminary toxicity studies suggest that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how is purity ensured?

- Synthetic Routes :

- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Demethylation : For derivatives, methoxy groups can be cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C to yield hydroxylated analogs .

- Purity Control :

- HPLC Monitoring : Reaction progress tracked via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- NMR Validation : ¹H/¹³C NMR confirms structural integrity (e.g., methoxy singlet at δ ~3.8 ppm, sulfonamide NH at δ ~9.5 ppm) .

- Elemental Analysis : Acceptable purity thresholds (>95%) verified via CHNS analysis, though traces of water may persist in hygroscopic derivatives .

Q. How is the compound characterized structurally, and what tools are used for confirmation?

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles; Mercury CSD aids in visualizing packing motifs and voids .

- Spectroscopy :

- FTIR : Sulfonamide S=O stretches at ~1340 cm⁻¹ and ~1158 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) matched with theoretical values (e.g., m/z 334.1556 for C₂₀H₂₀N₃O₂) .

Q. What preliminary biological assays are used to evaluate its activity?

- Cytotoxicity Screening : NCI-60 human tumor cell line panel (GI₅₀ values <100 nM indicate potency) .

- Tubulin Polymerization Assay : IC₅₀ values measured via turbidity (e.g., 0.812 μM for tricyclic analogs) .

Advanced Research Questions

Q. How does structural modification of the pyridine or methoxy group affect antimitotic activity?

- Tricyclic Analogues : Benzopyridothiadiazepine derivatives (e.g., compound 16a ) enhance tubulin binding via π-π stacking with β-tubulin’s colchicine site, improving IC₅₀ by 10-fold vs. ABT-751 .

- Methoxy → Hydroxy Substitution : Increases polarity, altering pharmacokinetics but requiring protection/deprotection strategies (e.g., BBr₃ demethylation) to avoid side reactions .

Q. What experimental models validate in vivo antitumor efficacy, and how are contradictions addressed?

- Murine Melanoma Xenografts : C57BL/6 mice treated with 5 mg/kg 16a show tumor regression (50–70% vs. control) without toxicity, contrasting with ABT-751’s higher dose requirements (50 mg/kg) .

- Data Discrepancies : Variability in IC₅₀ values across studies may arise from:

- Assay Conditions : Temperature/pH effects on tubulin polymerization kinetics.

- Cell Line Heterogeneity : Differential expression of βIII-tubulin isoforms in resistant cancers .

Q. How can computational methods predict target interactions or optimize derivatives?

- Molecular Docking : PyMOL/AutoDock models ligand-receptor complexes (e.g., orexin receptors) to identify key residues (e.g., Trp45.54, His7.39) for binding .

- QSAR Studies : Hammett constants (σ) correlate methoxy substituent electronics with cytotoxicity (R² >0.85 in tricyclic series) .

Methodological Challenges & Solutions

Q. What strategies resolve low yields in demethylation reactions?

- Optimized Conditions : Use of anhydrous BBr₃ at −78°C minimizes side reactions (e.g., sulfonamide degradation), improving yields from <20% to >65% .

- Protecting Groups : THP-hydroxamate intermediates stabilize reactive hydroxyl groups during coupling reactions .

Q. How are crystallographic ambiguities addressed in polymorph screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.